N-[(3,4-difluorophenyl)methyl]-N-methylpyrrolidin-3-amine dihydrochloride
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Overview
Description
N-[(3,4-difluorophenyl)methyl]-N-methylpyrrolidin-3-amine dihydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a difluorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-difluorophenyl)methyl]-N-methylpyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable difluorophenyl halide reacts with the pyrrolidine derivative.
Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidine ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-difluorophenyl)methyl]-N-methylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(3,4-difluorophenyl)methyl]-N-methylpyrrolidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-difluorophenyl)methyl]-N-methylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-difluorophenyl)methyl]-N-methylpyrrolidine
- N-[(3,4-difluorophenyl)methyl]-N-methylpiperidine
Uniqueness
N-[(3,4-difluorophenyl)methyl]-N-methylpyrrolidin-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2648962-36-9 |
---|---|
Molecular Formula |
C12H18Cl2F2N2 |
Molecular Weight |
299.2 |
Purity |
90 |
Origin of Product |
United States |
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